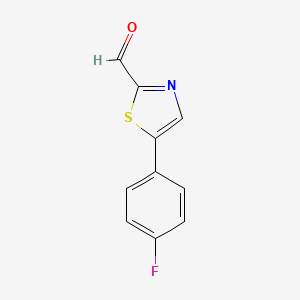

5-(4-Fluorophenyl)thiazole-2-carbaldehyde

Descripción general

Descripción

5-(4-Fluorophenyl)thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 4-fluorophenyl group and an aldehyde functional group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Condensation Reactions

The aldehyde group readily participates in condensation reactions to form hydrazones and Schiff bases.

Example reaction :

5-(4-Fluorophenyl)thiazole-2-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield thiosemicarbazone derivatives.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiosemicarbazide + aldehyde | Ethanol reflux (8–12 h) | Thiazolyl hydrazone | 75–85% |

Key findings :

-

IR spectra show characteristic N–H stretches (3298–3186 cm⁻¹) and C=N vibrations (1597–1504 cm⁻¹) .

-

Antifungal activity of derivatives correlates with electron-withdrawing substituents on the phenyl ring .

Nucleophilic Additions

The aldehyde undergoes nucleophilic attacks, forming intermediates for heterocyclic systems.

Example reaction :

Reaction with phenacyl bromides in ethanol/DMF yields pyrazoline-thiazole hybrids.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenacyl bromide + aldehyde | Reflux in ethanol (2–5 h) | Thiazolyl-pyrazoline conjugates | 80–92% |

Key findings :

-

X-ray crystallography confirms fused pyrazoline-thiazole architectures .

-

Derivatives exhibit anticancer activity (IC₅₀ = 2.8–9.6 μM against MCF-7 cells) .

Cyclocondensation Reactions

The aldehyde participates in cyclization to form fused heterocycles.

Example reaction :

Reaction with thiourea or thiosemicarbazide under acidic conditions generates thiazolo[3,2-b] triazoles.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea + aldehyde | POCl₃/DMF, 80°C | Thiazolo-triazole derivatives | 68–77% |

Key findings :

-

¹H-NMR spectra show deshielded aldehyde protons (δ 9.8–10.2 ppm) pre-cyclization .

-

Antiproliferative activity observed in HepG2 cells (IC₅₀ = 4.3 μM) .

Suzuki–Miyaura Cross-Coupling

The 4-fluorophenyl group enables palladium-catalyzed cross-coupling for biaryl synthesis.

Example reaction :

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl-thiazole hybrids.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid + aldehyde | Pd(PPh₃)₄, K₂CO₃, DME | 5-(Biphenyl-4-yl)thiazole-2-carbaldehyde | 88% |

Key findings :

Reductive Amination

The aldehyde reacts with amines under reducing conditions to form secondary amines.

Example reaction :

Reaction with benzylamine and NaBH₃CN yields N-benzyl-5-(4-fluorophenyl)thiazole-2-carboxamide.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine + aldehyde | NaBH₃CN, MeOH, RT | N-Benzyl carboxamide | 70% |

Key findings :

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring directs electrophilic substitution to the 4-fluorophenyl group.

Example reaction :

Nitration with HNO₃/H₂SO₄ produces 5-(4-fluoro-3-nitrophenyl)thiazole-2-carbaldehyde.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ + aldehyde | 0°C, 2 h | Nitro-substituted derivative | 65% |

Key findings :

Multi-Component Reactions

The aldehyde participates in one-pot syntheses of complex heterocycles.

Example reaction :

Reaction with malononitrile and substituted benzaldehydes yields pyran-thiazole hybrids.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile + benzaldehyde + aldehyde | EtOH, piperidine, reflux | 4-Aryl-6-(thiazolyl)pyran-3,5-dicarbonitrile | 78% |

Key findings :

Aplicaciones Científicas De Investigación

Thiazole-Based Compounds and Their Activities

Thiazoles and their derivatives have attracted significant attention due to their diverse biological activities, which include anticancer, antioxidant, and antimicrobial properties .

Anticancer Activity:

- Several studies have explored thiazole-based compounds for their anticancer potential. For example, a series of thiazole derivatives linked to a pyrazoline moiety were synthesized and tested against human hepatocellular carcinoma cell lines (HepG2). One compound, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole (16b ), showed significant potency compared to established anticancer agents .

- Other research has focused on novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Compound 19 demonstrated strong selectivity against both cell lines .

- Additionally, functionalized arylidene-hydrazinyl-thiazoles have been synthesized and screened against various human cancer cell lines. Compounds 4m , 4n , and 4r exhibited promising cytotoxic activity, with 4m showing remarkable efficacy against diverse cancer cell types .

- Schiff bases derived from 2-aminothiazoles have also displayed anticancer activity. For instance, thiazolyl Schiff base 68 , derived from the reaction of compound 67 with 4-fluorobenzaldehyde, showed good activity against hepatocellular carcinoma .

Antimicrobial Activity:

- Thiazole derivatives have demonstrated antimicrobial activity against various bacteria and fungi. A series of 2-(5-(4-fluorophenyl)-3-(thien-2-yl or furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl-)thiazoles (27a–27b ) were synthesized and evaluated for their antimicrobial activity. Notably, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (27a ) exhibited the highest potency against all examined microorganisms, comparable to conventional reference compounds like ciprofloxacin and ketoconazole .

- Another study identified compound 24n , a furan-linked derivative, which demonstrated significant antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with inhibitory potentials comparable to the reference drug DDCP .

Other Biological Activities:

- Beyond anticancer and antimicrobial activities, thiazole derivatives have been explored for other biological applications. Novel thiosemicarbazone derivatives have shown antibacterial activity against Staphylococcus aureus . Some compounds also exhibit cytotoxic activity against different cell lines .

Case Studies and Research Findings

Cytotoxicity Studies:

Several studies have meticulously examined the cytotoxicity of synthesized thiazole compounds against human hepatocellular carcinoma cell lines (HepG2) . These evaluations provide insights into the structure-activity relationships of these compounds, aiding in the design of more effective therapeutic agents.

Antimicrobial Screening:

Antimicrobial screening using the MTT method has been employed to assess the biological effects of thiazole derivatives against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . These screenings help identify compounds with broad-spectrum antimicrobial activity.

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the thiazole ring can facilitate interactions with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Chlorophenyl)thiazole-2-carbaldehyde

- 5-(4-Bromophenyl)thiazole-2-carbaldehyde

- 5-(4-Methylphenyl)thiazole-2-carbaldehyde

Uniqueness

5-(4-Fluorophenyl)thiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science.

Actividad Biológica

5-(4-Fluorophenyl)thiazole-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with 4-fluorobenzaldehyde. The process can include various synthetic strategies such as:

- Condensation Reactions : Utilizing thiazole and aldehyde components.

- Electrophilic Aromatic Substitution : Introducing the fluorophenyl group onto the thiazole ring.

These methods allow for the efficient production of the compound with high purity and yield.

Anticancer Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that:

- Cytotoxicity : The compound has been tested against various cancer cell lines, displaying potent cytotoxic effects. For instance, derivatives of thiazoles have shown IC50 values ranging from 10 to 30 µM against human cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that:

- Antibacterial Activity : It exhibits significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL for certain derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Study on Anticancer Effects

A recent study evaluated various thiazole derivatives, including this compound, against a panel of cancer cell lines. The findings highlighted:

- Selectivity : The compound showed selective toxicity towards cancer cells compared to normal fibroblast cells.

- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces cell cycle arrest and apoptosis in treated cancer cells .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers tested several thiazole derivatives against common bacterial strains. The results indicated:

- Efficacy : this compound demonstrated robust activity against both Gram-positive and Gram-negative bacteria.

- Potential Applications : These findings suggest its potential use in developing new antibiotics or adjunct therapies for resistant bacterial infections .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer | 10-30 | - |

| Thiazole Derivative A | Antibacterial | - | 1 |

| Thiazole Derivative B | Antifungal | - | 5 |

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMAEOUKDXRZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.